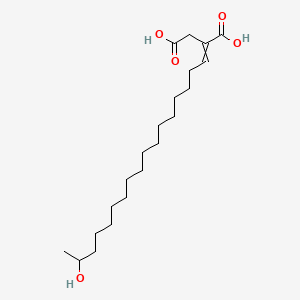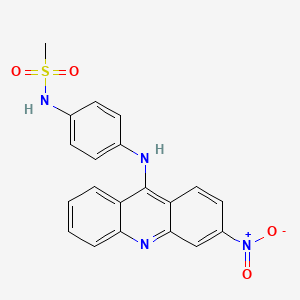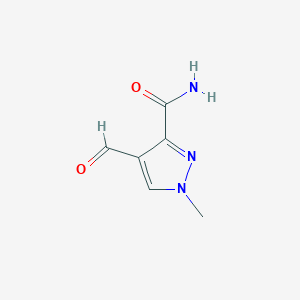
p-(3-Benzyl-3-methyl-1-triazeno)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(3-Benzyl-3-methyl-1-triazeno)benzamide is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) bonded to an amine group (NH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-Benzyl-3-methyl-1-triazeno)benzamide typically involves the reaction of benzylamine with a diazonium salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to stabilize the diazonium intermediate.
Solvent: Common solvents include water or alcohols.
Catalysts: Acidic catalysts such as hydrochloric acid are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
p-(3-Benzyl-3-methyl-1-triazeno)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
Chemistry
In chemistry, p-(3-Benzyl-3-methyl-1-triazeno)benzamide is used as a precursor for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions.
Medicine
Medicinally, this compound has shown promise as an antineoplastic agent. It is being explored for its ability to inhibit the growth of cancer cells by interfering with DNA synthesis.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for creating vibrant and stable colors.
Mechanism of Action
The mechanism of action of p-(3-Benzyl-3-methyl-1-triazeno)benzamide involves its interaction with cellular DNA. The compound can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription. This results in the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
p-(3-Methyl-1-triazeno)benzoic acid: Similar in structure but lacks the benzyl group.
p-(3-Butyl-3-methyl-1-triazeno)benzonitrile: Contains a butyl group instead of a benzyl group.
Uniqueness
p-(3-Benzyl-3-methyl-1-triazeno)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes.
Properties
CAS No. |
59708-24-6 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-[[benzyl(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C15H16N4O/c1-19(11-12-5-3-2-4-6-12)18-17-14-9-7-13(8-10-14)15(16)20/h2-10H,11H2,1H3,(H2,16,20) |
InChI Key |
MLOMFNIJYZFUBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)N=NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


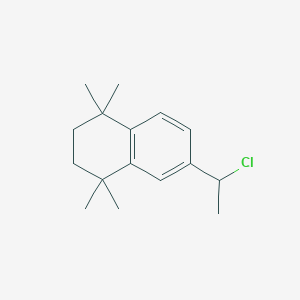

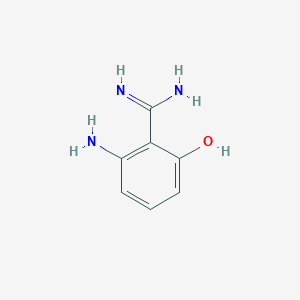
![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)

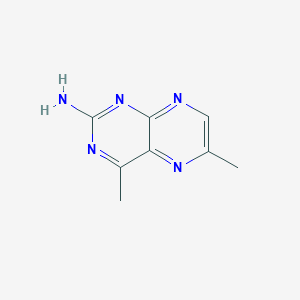

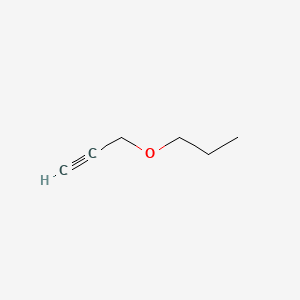
![1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile](/img/structure/B13944670.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B13944681.png)
![1-[(Ethylsulfanyl)methyl]-4-methylpiperazine](/img/structure/B13944689.png)
